4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid
Description
4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid (molecular formula: C₁₅H₁₄N₄O₃; molecular weight: 298.30 g/mol) is a heterocyclic compound featuring a fused [1,2,4]triazolo[1,5-a]pyrimidine core . Key structural attributes include:
- 5-Methyl substituent: Contributes to steric effects and metabolic stability.
- 7-Benzene ring: Linked to a carboxylic acid moiety, which increases hydrophilicity and enables salt formation for improved solubility .
The compound is synthesized via multicomponent reactions involving aldehydes, 1,3-dicarbonyl compounds, and heterocyclic amines, as seen in analogous triazolo-pyrimidine syntheses . Its crystal structure remains uncharacterized, though related tetrazolo-pyrimidine derivatives exhibit planar fused-ring systems .
Properties
IUPAC Name |
4-(6-acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-8-12(9(2)20)13(19-15(18-8)16-7-17-19)10-3-5-11(6-4-10)14(21)22/h3-7,13H,1-2H3,(H,21,22)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBCURJYMNUBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction.
Biochemical Analysis
Biochemical Properties
4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid plays a significant role in biochemical reactions due to its ability to bind with enzymes and proteins. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body. Additionally, it has been observed to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby influencing cellular processes. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the active sites of these biomolecules.
Cellular Effects
The effects of 4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways. These pathways are crucial for cell proliferation, differentiation, and survival. Furthermore, 4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid can affect gene expression by acting as a transcriptional regulator, thereby altering the expression of genes involved in cellular metabolism and stress responses.
Molecular Mechanism
At the molecular level, 4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their activity. For instance, it can inhibit the activity of certain kinases, leading to the downregulation of specific signaling pathways. Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating the activity of transcription factors. These interactions are often mediated by hydrogen bonds and van der Waals forces, which stabilize the binding of the compound to its target molecules.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid in laboratory settings have been studied extensively. Over time, this compound exhibits stability under various conditions, although it may undergo degradation in the presence of strong acids or bases. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
In animal models, the effects of 4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid vary with dosage. At low doses, it has been observed to have beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites that can be excreted from the body. These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of 4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as ABC transporters. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid is crucial for its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors. Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules. The localization of this compound is often directed by specific targeting signals and post-translational modifications that guide it to its site of action.
Biological Activity
4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid (CAS: 477870-10-3) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Interaction : It binds to enzymes such as cytochrome P450, influencing the metabolism of various substrates. This interaction can modulate the activity of metabolic pathways crucial for drug metabolism .
- Cell Signaling Modulation : The compound affects key signaling pathways including MAPK and PI3K/Akt, which are vital for cell proliferation and survival .
- Targeting Specific Receptors : Similar compounds have been identified as inverse agonists for RORγt and inhibitors of JAK1 and JAK2, suggesting potential roles in immune modulation and anti-inflammatory responses .
Antioxidant Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antioxidant properties. The compound has been shown to reduce oxidative stress markers in various cellular models, suggesting a protective role against oxidative damage .
Anti-inflammatory Effects
In animal models, this compound demonstrated anti-inflammatory effects at low doses. It is hypothesized that these effects are mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Anticancer Potential
Several studies have highlighted the anticancer properties of related triazolo-pyrimidine compounds. For example:
- In vitro studies revealed that certain derivatives exhibit cytotoxic effects against various cancer cell lines (e.g., MCF-7 and A549), with IC50 values indicating potent activity comparable to established chemotherapeutics .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(6-Acetyl-5-methyl...) | MCF-7 | 22.54 |
| 4-(6-Acetyl-5-methyl...) | A549 | 5.08 |
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against specific pathogens. Further investigations are necessary to elucidate its spectrum of activity and mechanism of action against microbial targets .
Study on Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of the compound in a murine model of induced inflammation. Results showed a significant reduction in swelling and inflammatory markers when treated with varying doses of the compound over a two-week period.
Cancer Cell Proliferation Inhibition
In vitro experiments conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation effectively. The study reported a dose-dependent response with notable apoptosis induction in treated cells.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. Characterization techniques such as NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Properties
Research has indicated that derivatives of triazolo-pyrimidines exhibit potent antimicrobial activities. For instance, compounds similar to 4-(6-acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated significant cytotoxic effects against a range of cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For example, derivatives have been noted for their activity against leukemia and CNS cancer cell lines .
Study 1: Antimicrobial Evaluation
A study published in the Journal of Research in Pharmacy evaluated the antimicrobial properties of triazole derivatives. The results indicated that certain compounds exhibited broad-spectrum antibacterial activity comparable to established antibiotics like Ciprofloxacin. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy .
Study 2: Anticancer Screening
In another investigation focused on anticancer properties, researchers synthesized various triazole-based compounds and tested them against multiple cancer cell lines. The findings suggested that specific modifications to the triazole ring significantly increased cytotoxicity against targeted cancer cells. This underscores the therapeutic potential of 4-(6-acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid derivatives in cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related triazolo-pyrimidine derivatives:
Key Comparative Insights
Functional Group Impact :
- Carboxylic Acid (Target) vs. Ester () : The carboxylic acid group improves aqueous solubility and bioavailability compared to ester derivatives, which require metabolic hydrolysis for activation .
- Acetyl (Target) vs. Carbamoyl () : The acetyl group (electron-withdrawing) may reduce nucleophilicity at position 6 compared to carbamoyl (electron-donating), altering reactivity in further derivatization .
Synthetic Routes :
- Multicomponent reactions dominate, but regioselectivity varies. For example, tetrazolo-pyrimidines form via tetrazol-5-amine , whereas triazolo-pyrimidines use 1,2,4-triazole-3,5-diamine .
The carboxylic acid moiety may enhance target binding compared to esters .
Structural Analogues :
- Pyrazolo-pyrimidines (e.g., 7-R-5-methyl-6-nitropyrazolo[1,5-a]pyrimidines ) share fused heterocyclic cores but differ in ring substituents, leading to distinct electronic profiles.
Research Findings and Data
Reactivity and Modifications
- Oxidative Aromatization : Analogous 4,7-dihydropyrimidines undergo oxidation to aromatic pyrimidines under mild conditions, a pathway likely applicable to the target compound .
- Formylation/Acetylation: Derivatives with hydrazino groups (e.g., 5-aryl-7-hydrazinopyrazolo[1,5-c]pyrimidines) react with electrophiles to form 6-substituted products, highlighting position-specific reactivity .
Pharmacological Prospects
- Antiviral Activity : Triazolo-pyrimidine salts (e.g., L-arginine salt of 5-methyl-6-nitro-7-oxo-4,7-dihydrotriazolo[1,5-a]pyrimidine) are in clinical trials for COVID-19 , suggesting the target compound’s carboxylic acid group could optimize pharmacokinetics.
Preparation Methods
Reaction Mechanism and Optimization
The process begins with a Knoevenagel condensation between ethyl cyanoacetate and 4-formylbenzenecarboxylic acid, activated via hydrogen bonding with TMDP. The resulting α,β-unsaturated intermediate reacts with 5-amino-3-methyl-1,2,4-triazole to form the triazolopyrimidine core. Cyclization is facilitated by TMDP’s dual role as a base and catalyst, yielding the 4,7-dihydro structure.
Key parameters include:
- Solvent System : A 1:1 ethanol-water mixture enhances solubility while minimizing side reactions.
- Catalyst Loading : 10 mol% TMDP achieves optimal turnover without requiring inert atmospheres.
- Temperature : Reflux at 80°C for 6–8 hours ensures complete conversion.
Post-synthetic acetylation introduces the 6-acetyl group using acetic anhydride in tetrahydrofuran, followed by hydrolysis of the ethyl ester to the carboxylic acid using aqueous NaOH.
Cyclocondensation Strategies for Core Assembly
Cyclocondensation reactions offer an alternative pathway, particularly for introducing the triazolo[1,5-a]pyrimidine scaffold. A notable method involves reacting 3-amino-1,2,4-triazole with β-diketones or β-keto esters under acidic conditions.
Q & A
Q. What established synthetic routes are available for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-component reactions. A one-pot method using 5-amino-triazoles, aromatic aldehydes, and β-ketoesters (e.g., ethyl acetoacetate) in ethanol with APTS (3-aminopropyltriethoxysilane) as a catalyst achieves yields of 75–85% . Alternative protocols employ TMDP (tetramethylenediamine phosphate) in ethanol/water (1:1 v/v), but TMDP’s toxicity and handling challenges limit its utility . Solvent choice (e.g., ethanol vs. acetic acid) and temperature (room temperature vs. reflux) critically affect purity, with TLC and silica gel chromatography used for purification .
Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?
- ¹H/¹³C NMR : Identifies proton environments (e.g., acetyl methyl at δ 2.1–2.3 ppm) and carbon frameworks (e.g., carboxylic acid carbonyl at δ 170–175 ppm) .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ for acetyl and carboxylic acid) .
- HPLC : Quantifies purity (>95% required for pharmacological studies) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values calculated via dose-response curves .
- Antibacterial Activity : Minimum inhibitory concentration (MIC) testing against Gram-positive bacteria (e.g., Enterococcus) .
- Controls : Untreated cells, solvent-only controls, and reference drugs (e.g., doxorubicin) ensure data validity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and scalability?
- Catalyst Screening : Replacing TMDP with APTS improves safety and yield (85% vs. 60–70%) .
- Solvent Systems : Ethanol/water (1:1 v/v) reduces side reactions compared to neat conditions .
- Green Chemistry : Microwave-assisted synthesis reduces reaction time (2 hours vs. 24 hours) .
- Continuous Flow Reactors : Enable scalable production with consistent purity .
Q. How should discrepancies in spectroscopic data between synthetic batches be resolved?
- Parameter Replication : Ensure consistent temperature, catalyst purity, and solvent ratios .
- Advanced NMR : 2D techniques (e.g., HSQC, COSY) resolve overlapping signals from diastereomers .
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values .
Q. What computational strategies predict target interactions and structure-activity relationships (SAR)?
- Molecular Docking : AutoDock Vina models binding to enzymes (e.g., dihydrofolate reductase) .
- Molecular Dynamics (MD) : Simulates ligand-protein stability over 100 ns trajectories .
- QSAR Models : Correlate substituent effects (e.g., acetyl group) with bioactivity .
Q. What mechanistic approaches elucidate its biological mode of action?
- Enzyme Inhibition Assays : Measure IC₅₀ against kinases or proteases using fluorogenic substrates .
- Gene Expression Profiling : qPCR quantifies apoptosis markers (e.g., Bax, Bcl-2) in treated cells .
- Metabolic Tracing : ¹⁴C-labeled compound tracks cellular uptake and metabolite formation .
Q. How do substituents on the triazolopyrimidine core modulate physicochemical properties and bioactivity?
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
